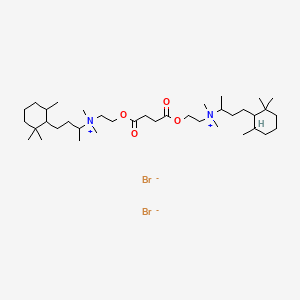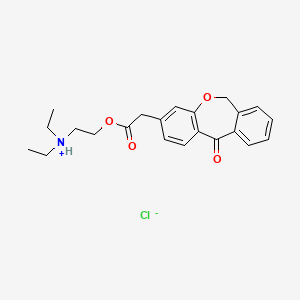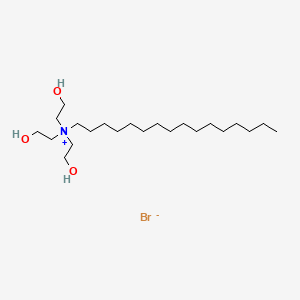![molecular formula C9H11NO3S B13779123 (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid](/img/structure/B13779123.png)
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is a compound that features a thiophene ring, an acetyl group, and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amino Acid Coupling: The acetylated thiophene is coupled with (2R)-2-aminopropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents would be prioritized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides, acyl chlorides, base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: N-substituted derivatives of the amino group.
Applications De Recherche Scientifique
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid is unique due to its combination of a thiophene ring, an acetyl group, and an amino acid moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C9H11NO3S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H11NO3S/c1-6(9(12)13)10(7(2)11)8-4-3-5-14-8/h3-6H,1-2H3,(H,12,13)/t6-/m1/s1 |
Clé InChI |
KDIADSRGMZXPPV-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C(=O)O)N(C1=CC=CS1)C(=O)C |
SMILES canonique |
CC(C(=O)O)N(C1=CC=CS1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


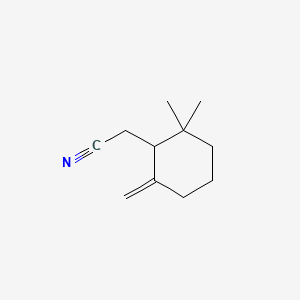


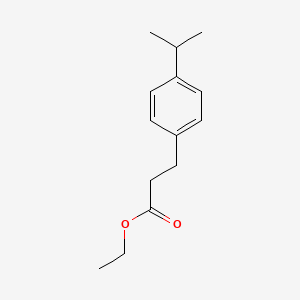

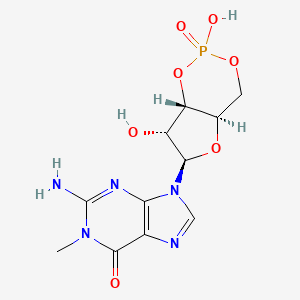
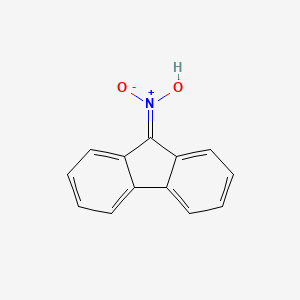
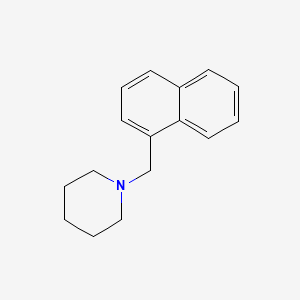

![Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-](/img/structure/B13779076.png)
